4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine
Description
Properties
IUPAC Name |
[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-30-19-7-5-6-17(13-19)24-26-22(34-27-24)12-16-8-10-28(11-9-16)25(29)18-14-20(31-2)23(33-4)21(15-18)32-3/h5-7,13-16H,8-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMFIXLLYLLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine is a derivative of the oxadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that combines a piperidine ring with a 1,2,4-oxadiazole moiety and a trimethoxybenzoyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₉N₃O₄ |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 91809894 |
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this structure exhibit:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have been tested against Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics like gentamicin .
- Antifungal Properties : Certain oxadiazole derivatives also exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger, indicating their potential in treating fungal infections .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example:
- A study highlighted that specific oxadiazole derivatives significantly reduced inflammation in animal models by downregulating inflammatory mediators .
Anticancer Activity
Research has also indicated that compounds with an oxadiazole scaffold possess anticancer properties. The mechanisms include:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, derivatives tested against breast cancer cell lines exhibited IC50 values in the low micromolar range .
- Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could inhibit tumor growth in xenograft models by interfering with cell cycle progression and promoting cell death .
Case Studies
Several case studies provide insight into the efficacy of oxadiazole derivatives:
- Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. Compounds exhibited potent inhibition against Mycobacterium bovis BCG with binding affinity studies revealing strong interactions with key enzymatic targets involved in mycolic acid synthesis .
- Desai et al. (2018) : Focused on pyridine-based oxadiazole hybrids demonstrating significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The most active compounds showed enhanced binding affinities to bacterial proteins compared to standard treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine ()
- Key Differences :
- Oxadiazole substituent: 3-bromophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating).
- Piperidine substitution: 2-thienylsulfonyl vs. 3,4,5-trimethoxybenzoyl.
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine ()
- Key Differences: Oxadiazole substituent: 3-fluorophenyl (moderate electronegativity) vs. 3-methoxyphenyl. No benzoyl substitution on piperidine.
- Implications :
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine ()
Variations in Piperidine Substitution
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine ()
- Key Differences :
- Benzoyl group: 2,4-dimethylphenyl vs. 3,4,5-trimethoxyphenyl.
- Loss of methoxy groups may decrease interactions with tubulin, a target for anticancer agents .
Morpholine and Piperazine Derivatives ()
- Key Differences :
- Core structure: Morpholine or piperazine vs. piperidine.
- Substituents: Trifluoromethylphenyl on oxadiazole vs. 3-methoxyphenyl.
- Implications :
Pharmacological and Physicochemical Comparisons
<sup>*</sup> LogP values estimated using fragment-based methods.
Research Findings and Mechanistic Insights
- Anticancer Potential: The 3,4,5-trimethoxybenzoyl group in the target compound shares structural homology with combretastatin analogues, suggesting microtubule-disrupting activity . In contrast, compounds lacking this moiety (e.g., ) may target alternative pathways.
- Metabolic Stability : Electron-donating methoxy groups (target compound) are prone to oxidative metabolism, whereas halogenated derivatives () exhibit longer half-lives .
- Synthetic Feasibility : The target compound’s synthesis likely involves Ullmann coupling or nucleophilic substitution for oxadiazole formation, similar to methods in and .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?
- Structural Analysis : The compound contains a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group and a 1,2,4-oxadiazole ring linked to a 3-methoxyphenyl moiety. The oxadiazole ring is electron-deficient, enabling nucleophilic substitution or hydrogen bonding, while the methoxy groups on the benzoyl moiety may enhance lipophilicity and membrane permeability .
- Implications : The combination of aromatic and heterocyclic systems suggests potential interactions with enzymes or receptors, such as kinases or GPCRs, common in drug discovery .
Q. What synthetic methodologies are typically employed to prepare this compound?
- Methodology :
Oxadiazole Formation : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or CDI) to form the 1,2,4-oxadiazole core .
Piperidine Functionalization : Coupling the oxadiazole-methyl group to the piperidine nitrogen via alkylation or Mitsunobu reactions. The 3,4,5-trimethoxybenzoyl group is introduced via acylation using activated esters .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the oxadiazole-methyl group to the piperidine ring?
- Optimization Strategies :
- Catalysis : Use palladium catalysts (e.g., Pd/C) for C–N bond formation under inert atmospheres to minimize side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Monitoring : Real-time NMR or LC-MS to identify intermediates and adjust stoichiometry .
Q. What computational tools are suitable for predicting the compound’s binding affinity to biological targets?
- Methods :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cyclooxygenase-2 or β-amyloid) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with activity using descriptors like logP, polar surface area, and H-bond donors .
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?
- Experimental Design :
Solubility Profiling : Use shake-flask method with UV-Vis spectroscopy to measure solubility in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) .
Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvent mixtures for formulation .
- Contradiction Source : Differences in crystallinity or polymorphic forms may alter solubility; XRD or DSC can confirm solid-state variations .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and benzoyl groups .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : HRMS (ESI-TOF) for exact mass verification .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Steps :
Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxyl or halogens) .
Biological Screening : Test analogs against target panels (e.g., cancer cell lines, bacterial strains) .
Data Analysis : Use multivariate regression to identify critical structural features driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
